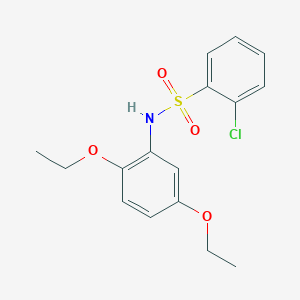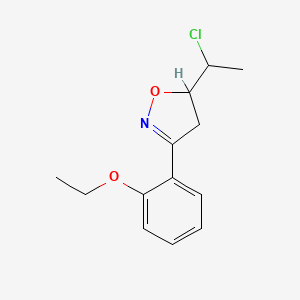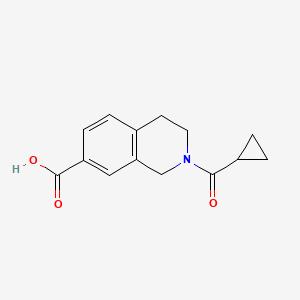
ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate, commonly known as TBB or TBBt, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBB belongs to the family of benzothiazole compounds and has been shown to possess a wide range of biological activities.
作用機序
TBB inhibits PP4 activity by binding to the catalytic subunit of PP4 and blocking its phosphatase activity. This leads to the accumulation of phosphorylated substrates and the activation of downstream signaling pathways. TBB has been shown to induce apoptosis in cancer cells by activating the JNK signaling pathway and inhibiting the Akt signaling pathway. TBB has also been shown to enhance the activity of T cells by activating the NFAT signaling pathway.
Biochemical and Physiological Effects
TBB has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TBB induces apoptosis by activating the JNK signaling pathway and inhibiting the Akt signaling pathway. TBB has also been shown to enhance the activity of T cells by activating the NFAT signaling pathway. In addition, TBB has been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral protein Tat.
実験室実験の利点と制限
TBB has several advantages for lab experiments. It is a selective inhibitor of PP4 and does not affect other phosphatases. TBB is also cell-permeable, which allows for easy delivery to cells. However, TBB has several limitations. It has a short half-life in cells, which limits its effectiveness in long-term experiments. TBB is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
TBB has several potential future directions for scientific research. One potential direction is the development of TBB derivatives with improved potency and selectivity. Another potential direction is the use of TBB in combination with other drugs to enhance their effectiveness. TBB has also been shown to have potential therapeutic applications in cancer and viral infections, and future research could focus on developing TBB-based therapies for these diseases.
合成法
The synthesis of TBB involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzothiazole with ethyl cyanoacetate in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a Knoevenagel reaction with acrylonitrile to yield TBB. The overall yield of the synthesis method is around 50%.
科学的研究の応用
TBB has been extensively used in scientific research as an inhibitor of protein phosphatase 4 (PP4). PP4 is a serine/threonine phosphatase that plays a critical role in various cellular processes, including DNA damage response, cell cycle regulation, and apoptosis. TBB has been shown to selectively inhibit PP4 activity, leading to the activation of downstream signaling pathways and cellular responses. TBB has been used in various research areas, including cancer biology, neurobiology, and immunology.
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12(17)9(7-14)8-15-13-16-10-5-3-4-6-11(10)19-13/h8H,2-6H2,1H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNOOVKPKZQQQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC2=C(S1)CCCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)

![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)
![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)
![2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)




